4-Amino-7-chloro-2,1,3-benzothiadiazole
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Overview
Description
4-Amino-7-chloro-2,1,3-benzothiadiazole is a heterocyclic compound with the molecular formula C6H5ClN3S. It is a derivative of benzothiadiazole, characterized by the presence of an amino group at the 4th position and a chlorine atom at the 7th position on the benzothiadiazole ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-chloro-2,1,3-benzothiadiazole typically involves the reaction of 4,7-dichloro-2,1,3-benzothiadiazole with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-100°C to facilitate the substitution of the chlorine atom with an amino group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-7-chloro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Major Products Formed: The major products formed from these reactions include various substituted benzothiadiazole derivatives, which can have different functional groups attached to the amino or chloro positions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Amino-7-chloro-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The amino and chloro groups on the benzothiadiazole ring allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects . The exact pathways and targets depend on the specific application and the derivative of the compound being used .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: A parent compound without the amino and chloro substitutions, used in similar applications but with different properties.
4-Amino-2,1,3-benzothiadiazole: Lacks the chloro group, which can affect its reactivity and applications.
4-Amino-5-chloro-2,1,3-benzothiadiazole: Another derivative with a different substitution pattern, leading to unique properties and uses.
Uniqueness: 4-Amino-7-chloro-2,1,3-benzothiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-chloro-2,1,3-benzothiadiazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOQXUUAJLXBGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51323-01-4 |
Source
|
Record name | 7-chloro-2,1,3-benzothiadiazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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